![molecular formula C19H15N3O3S2 B2816136 2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309592-89-8](/img/structure/B2816136.png)
2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
The synthesis of these compounds involves a series of steps starting from commercially available substances . The process yields a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . The compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazolo[5,4-b]pyridine core attached to a phenyl ring via a sulfonamide linkage . The phenyl ring carries a methoxy group at the 2-position .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a series of steps that lead to the formation of the thiazolo[5,4-b]pyridine core and the attachment of the various substituents . The exact details of the reactions would depend on the specific starting materials and reaction conditions used .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its appearance as a colorless solid with a melting point of 195–197 °C .
科学的研究の応用
Photodynamic Therapy and Photosensitizing Abilities
One significant application of benzenesulfonamide derivatives is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) elaborated on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizing mechanisms in PDT. The remarkable potential of these photosensitizers for treating cancer highlights the utility of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Further research into benzenesulfonamide compounds has also revealed their potential in anticancer activity. Kumar et al. (2015) reported on the microwave-assisted synthesis of benzenesulfonamide cyclic imide hybrid molecules. These molecules were evaluated for their anticancer activity against various human cancer cell lines, demonstrating promising efficacy. The study suggests the potential of benzenesulfonamide derivatives as therapeutic agents against cancer, with compounds showing significant activity against ovarian and liver cancer cell lines (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Corrosion Inhibition
Another notable application of thiazole-based pyridine derivatives, which share structural similarities with 2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, is in the field of corrosion inhibition. Chaitra, Mohana, and Tandon (2016) synthesized new thiazole-based pyridine derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study found that these compounds act as both anodic and cathodic inhibitors, significantly improving the protection of steel surfaces against corrosion. This research underscores the utility of such derivatives in materials science, particularly in extending the lifespan of metals (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial Activities
The antimicrobial potential of benzenesulfonamide derivatives has also been a subject of scientific investigation. Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, including those with benzenesulfonamide moieties, for their antimicrobial activities. The synthesized compounds were tested against various bacterial and fungal isolates, showing promising results. This study highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents, contributing to the fight against infectious diseases (Wardkhan, Youssef, Hamed, & Ouf, 2008).
作用機序
Target of Action
The primary target of this compound is the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
The compound interacts with its target, the PI3Kα enzyme, by forming a strong charged interaction with a specific amino acid residue, Lys802 . This interaction inhibits the activity of the enzyme, leading to a decrease in the downstream signaling pathways that are responsible for the aforementioned cellular functions .
Biochemical Pathways
The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .
Result of Action
The result of the compound’s action is a significant inhibition of the PI3Kα enzyme , leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can result in reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .
将来の方向性
The future directions for research on “2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” and related compounds could include further exploration of their potential as PI3K inhibitors, investigation of their structure-activity relationships, and evaluation of their potential therapeutic applications .
生化学分析
Biochemical Properties
The compound 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound shows potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .
Cellular Effects
In terms of cellular effects, the inhibition of PI3Ks by 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can have significant impacts on various types of cells and cellular processes . PI3Ks play a key role in cell signaling pathways, and their inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and impacts on cellular functions .
特性
IUPAC Name |
2-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-16-6-2-3-7-17(16)27(23,24)22-14-10-8-13(9-11-14)18-21-15-5-4-12-20-19(15)26-18/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUDCLFCUKMKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

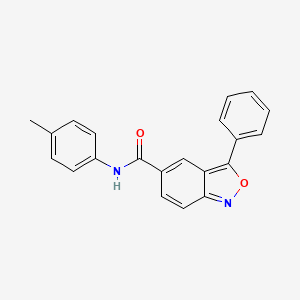
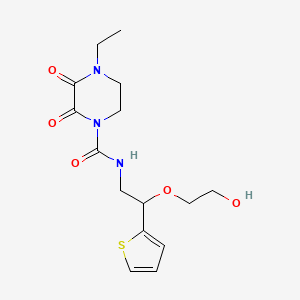
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)
![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)
![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)
![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)
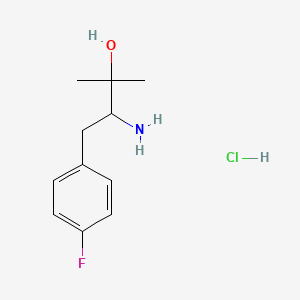

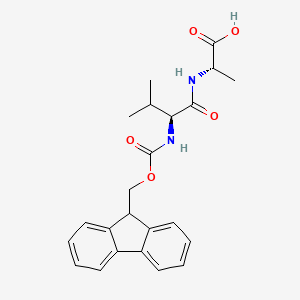

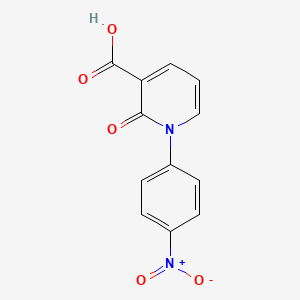
![1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

